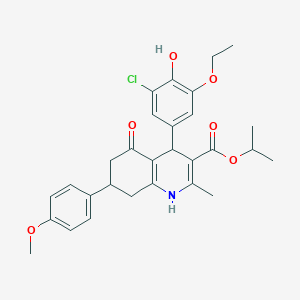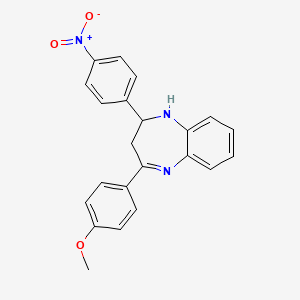
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole, also known as DMHP, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMHP is a pyrazole derivative that has been synthesized through a number of methods, and has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological effects.
Mechanism of Action
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to bind to a specific receptor known as the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of gene expression, and has been found to play a role in a variety of physiological processes, including lipid and glucose metabolism, inflammation, and cell differentiation. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to activate PPARγ, leading to a variety of downstream effects that may be useful in studying certain biochemical and physiological processes.
Biochemical and Physiological Effects
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to have a number of biochemical and physiological effects, including the regulation of inflammation and oxidative stress. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has also been found to reduce oxidative stress, which is a process that can lead to cellular damage and is associated with a variety of diseases and conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole in lab experiments is that it has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological processes. Another advantage is that 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been synthesized through a number of different methods, making it readily available for use in lab experiments. However, one limitation of using 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole in lab experiments is that its effects may be specific to certain cell types or tissues, and may not be generalizable to other systems.
Future Directions
There are a number of future directions for research on 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole, including the investigation of its potential therapeutic effects in the treatment of certain diseases and conditions, such as diabetes, obesity, and cancer. Other future directions include the study of its effects on other physiological processes, such as lipid and glucose metabolism, and the investigation of its potential use in combination with other therapeutic agents. Additionally, further research is needed to elucidate the specific mechanisms by which 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole exerts its effects, and to determine its potential limitations and side effects.
Synthesis Methods
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been synthesized through a number of different methods, including the reaction of 2,4-dimethoxybromobenzene with 3-aminobiphenyl in the presence of a palladium catalyst. Other methods have included the reaction of 2,4-dimethoxybromobenzene with 3-aminobiphenyl in the presence of an iron catalyst, as well as the reaction of 2,4-dimethoxyphenylhydrazine with 3-bromo-2'-methoxybiphenyl.
Scientific Research Applications
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of certain diseases and conditions. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological effects, including the regulation of inflammation and oxidative stress.
properties
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-6-7-15(17(11-14)21-2)12-4-3-5-13(10-12)16-8-9-18-19-16/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEULBMBWSNVJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4921322.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)
